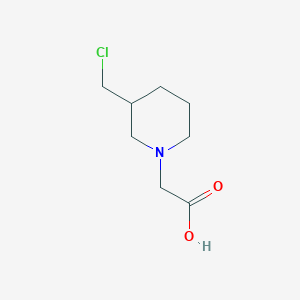

(3-Chloromethyl-piperidin-1-yl)-acetic acid

Description

Properties

IUPAC Name |

2-[3-(chloromethyl)piperidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c9-4-7-2-1-3-10(5-7)6-8(11)12/h7H,1-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFELZMLBTSKUMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901269048 | |

| Record name | 1-Piperidineacetic acid, 3-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353978-33-2 | |

| Record name | 1-Piperidineacetic acid, 3-(chloromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353978-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidineacetic acid, 3-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3-Chloromethyl-piperidin-1-yl)-acetic acid, a compound with the CAS number 1353978-33-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The biological activity of (3-Chloromethyl-piperidin-1-yl)-acetic acid has been investigated primarily for its potential therapeutic applications, particularly in neurodegenerative diseases and cancer. Its structural features suggest that it may interact with various biological targets, influencing cellular processes.

The mechanisms through which (3-Chloromethyl-piperidin-1-yl)-acetic acid exerts its effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and cancer cell proliferation.

- Receptor Modulation : It is hypothesized that the compound could bind to specific receptors, altering signaling pathways critical for cell survival and proliferation.

- Gene Expression Regulation : By influencing gene expression, this compound may affect protein synthesis related to cell growth and apoptosis.

Structure-Activity Relationships (SAR)

Research on SAR has highlighted the importance of substituents on the piperidine ring and their impact on biological activity. Modifications to the chloromethyl group and variations in the piperidine structure have been shown to affect potency and selectivity against target enzymes.

| Compound | Structure | IC50 (µM) | Target |

|---|---|---|---|

| A | Structure A | 19.85 ± 0.14 | AChE |

| B | Structure B | 11.59 | BChE |

Case Studies

-

Neurodegenerative Disease Research :

A study demonstrated that derivatives of (3-Chloromethyl-piperidin-1-yl)-acetic acid exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in Alzheimer's disease pathology. The most potent compounds showed IC50 values below 20 µM, indicating their potential as therapeutic agents against cognitive decline associated with neurodegeneration . -

Anticancer Activity :

In vitro studies have shown that modifications of this compound can lead to substantial inhibition of tumor cell proliferation. For instance, certain derivatives demonstrated cytotoxicity against HepG2 liver cancer cells, with IC50 values indicating effective growth inhibition . The addition of specific functional groups was found to enhance this activity significantly.

Research Findings

Recent research indicates that (3-Chloromethyl-piperidin-1-yl)-acetic acid can serve as a scaffold for developing new drugs targeting both neurodegenerative diseases and various cancers. The ongoing studies focus on optimizing its structure to improve efficacy and reduce potential side effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chlorinated Piperidine-Acetic Acid Derivatives

a. [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]-acetic acid

- Structure : Incorporates a benzoxazole ring fused with a chloro substituent at the 5-position, linked to the piperidine-3-yl-acetic acid backbone.

- This structural feature may enhance binding to biological targets such as enzymes or receptors .

- Applications : Likely explored for antimicrobial or antiviral activity, given the prevalence of benzoxazole derivatives in drug discovery .

b. [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

- Structure : Similar to the above but with a chloro substituent at the 6-position of the benzoxazole ring.

- Key Differences : Positional isomerism of the chlorine atom may alter electronic properties and bioactivity. For example, the 6-chloro derivative could exhibit different metabolic stability compared to the 5-chloro analog .

c. 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one

- Structure : Features a chloroacetyl group at the 1-position and bulky 3,4,5-trimethoxyphenyl substituents at the 2- and 6-positions.

- The trimethoxyphenyl groups enhance lipophilicity, which may improve membrane permeability .

Piperidine-Acetic Acid Derivatives with Non-Chlorinated Substituents

a. [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid

- Structure : Contains an acetylated piperidine ring with a cyclopropylamine group and acetic acid moiety.

- Key Differences : The acetyl group may reduce nucleophilicity at the nitrogen, while the cyclopropylamine introduces steric hindrance. This compound could exhibit distinct pharmacokinetic profiles, such as prolonged half-life due to reduced enzymatic degradation .

b. 2-(3-(Hydroxymethyl)piperidin-1-yl)acetic acid

- Structure : Substituted with a hydroxymethyl group at the 3-position of the piperidine ring.

- This may enhance bioavailability in polar biological environments .

c. (R)-(-)-Phenylpiperidin-1-yl-acetic acid

- Structure : Features a phenyl group at the 1-position of the piperidine ring.

- Key Differences : The phenyl group introduces significant lipophilicity, which could enhance blood-brain barrier penetration. This structural variation is common in central nervous system-targeting drugs .

Q & A

Basic Questions

Q. What are the standard synthetic routes for (3-Chloromethyl-piperidin-1-yl)-acetic acid, and how can reaction conditions be optimized for higher yield?

- Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are functionalized with chloromethyl groups via reactions with chloroacetyl chloride under controlled temperatures (0–5°C) to minimize side products. Acetic acid moieties are introduced through esterification or alkylation . Optimization includes:

- Temperature control : Lower temperatures reduce hydrolysis of reactive intermediates.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalyst use : Triethylamine or DMAP improves acyl transfer efficiency.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity. Yields range from 60–80% depending on stoichiometric ratios .

Q. What safety precautions are recommended when handling this compound based on its physicochemical properties?

- Answer : Key precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation risks noted in structurally similar compounds) .

- Ventilation : Use fume hoods due to potential respiratory irritation from volatile intermediates (e.g., chlorinated byproducts) .

- Spill management : Neutralize with inert adsorbents (e.g., sand) and avoid aqueous discharge to prevent environmental contamination .

- Storage : In airtight containers at 2–8°C to avoid degradation .

Q. Which analytical techniques are most effective for assessing the purity and structural integrity of the compound?

- Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities; retention time compared to standards .

- NMR : H and C spectra confirm substitution patterns (e.g., chloromethyl peaks at δ 3.8–4.2 ppm, piperidine protons at δ 1.5–2.5 ppm) .

- Mass spectrometry (ESI-MS) : Molecular ion [M+H] at m/z 207.6 (calculated for CHClNO) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of derivatives of this compound?

- Answer :

- Functional group variation : Synthesize analogs with substituents (e.g., methyl, trifluoromethyl) at the chloromethyl or piperidine positions to assess steric/electronic effects .

- Biological assays : Test binding affinity to GPCRs or enzymes (e.g., kinase inhibition assays) using radiolabeled ligands or fluorescence polarization .

- Computational modeling : Docking studies (AutoDock Vina) predict binding modes; QSAR models correlate logP or polar surface area with activity .

Q. What methodologies are suitable for determining the compound's stability under various pH and temperature conditions?

- Answer :

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours. Monitor degradation via HPLC .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (T >150°C suggests thermal stability) .

- pH-solubility profiles : Use shake-flask method to measure solubility in buffers (pH 1–10); correlate with stability .

Q. How should contradictory data regarding the compound's binding affinity to biological targets be analyzed and resolved?

- Answer :

- Replicate experiments : Ensure consistency in assay conditions (e.g., buffer ionic strength, temperature) .

- Orthogonal assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate binding constants .

- Control for impurities : Re-purify batches showing discrepancies and re-test .

- Meta-analysis : Pool data from multiple studies to identify outliers or trends (e.g., IC variability due to assay sensitivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.